molecular formula C10H13NO3 B1403593 Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate CAS No. 1449412-81-0

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate

Cat. No. B1403593
M. Wt: 195.21 g/mol
InChI Key: DEMJGYBVFIONOP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate (hereafter referred to as EMDPA) is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of several compounds, including drugs and other compounds with pharmaceutical applications. EMDPA is also used in the synthesis of polymers, polymers with various properties, and in the development of new materials. EMDPA has a variety of uses in the laboratory, including in the synthesis of other compounds, as well as in the analysis of biochemical and physiological processes.

Scientific Research Applications

1. Synthesis of Regioselective Aromatic Amine Derivatives

Ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates, including the compound , have been used to synthesize products via regioselective addition at the activated exocyclic C=C bond. These reactions produce compounds like methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates (V. O. Koz’minykh et al., 2006).

2. Chemoselective Synthesis of Tetrahydropyridines

The compound has been instrumental in the chemoselective synthesis of various tetrahydropyridines. Its versatility allows the creation of numerous products with different functional groups, showcasing moderate to good yields (Leida M. Pretto et al., 2019).

3. Asymmetric Hydrogenation and Synthesis of Homopipecolate

A study demonstrated the high regioselectivity in synthesizing ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate and its conversion into (R)-Ethyl Homopepicolate using chiral ruthenium catalysts. This highlights its role in asymmetric synthesis (I. Karamé et al., 2011).

4. Discovery of New Marine Compounds

The compound has facilitated the discovery of new compounds from marine fungus Penicillium sp., underlining its role in the exploration of novel marine-based chemical entities (Hong-Hua Wu et al., 2010).

5. Synthesis of Fluorinated Fused Heterocyclic Compounds

It played a role in synthesizing fluorinated fused heterocyclic compounds, contributing significantly to the development of novel fluorinated therapeutic agents (W. Wang et al., 2012).

6. Synthesis of Novel Dihydropyridine Derivatives

This compound is used in the synthesis of previously unknown ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates, showcasing its utility in creating new organic compounds (S. S. Hayotsyan et al., 2019).

properties

IUPAC Name

ethyl 2-(3-methyl-6-oxo-1H-pyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)6-8-7(2)4-5-9(12)11-8/h4-5H,3,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMJGYBVFIONOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201175892
Record name 2-Pyridineacetic acid, 1,6-dihydro-3-methyl-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate

CAS RN

1449412-81-0
Record name 2-Pyridineacetic acid, 1,6-dihydro-3-methyl-6-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449412-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridineacetic acid, 1,6-dihydro-3-methyl-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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